Reactive Red 120
Overview
Description
Reactive Red 120 is a triazine-based azo dye . It consists of a benzene core having two (4-amino-6-chloro-1,3,5-triazin-2-yl)amino groups attached at positions 1 and 4 and which in turn have 5-hydroxy-6-[(2-sulfophenyl)diazenyl]-2,7-disulfonaphthalen-4-yl groups attached to their 4-amino functions . It is used in affinity purification of Reactive Red 120 dye binding proteins such as BSA .
Molecular Structure Analysis
Reactive Red 120 has a molecular formula of C44H30Cl2N14O20S6 . It has 124 bonds, including 94 non-H bonds, 60 multiple bonds, 18 rotatable bonds, 18 double bonds, and 42 aromatic bonds . It also contains 9 six-membered rings and 2 ten-membered rings .
Chemical Reactions Analysis
Reactive Red 120 has been studied for its reactivity and stability at high temperatures and various pH values . It has also been investigated for its adsorption parameters, such as solution pH, temperature, contact time, and the presence of phosphate and nitrate ions .
Physical And Chemical Properties Analysis
Reactive Red 120 has a molecular weight of 1338.09 . The dye removal efficiency is better in acidic pH . The Langmuir isotherm model better fits the experimental adsorption data .
Scientific Research Applications
Photocatalytic Degradation : Cho and Zoh (2007) explored the photocatalytic degradation of Reactive Red 120 in a TiO2/UV system, using a response surface methodology for optimization. They concluded that UV intensity significantly affects the color removal process in photocatalysis of dyes (Cho & Zoh, 2007).
Adsorption on Natural Clay : Errais et al. (2011) investigated the efficient adsorption of Reactive Red 120 by natural untreated clay, finding that acid pH is favorable for the adsorption process and the rate decreases with increasing temperature, indicating an exothermic process (Errais et al., 2011).
Degradation Using Hydrodynamic Cavitation : Saharan, Badve, and Pandit (2011) studied the degradation of Reactive Red 120 using hydrodynamic cavitation, an advanced oxidation technique. They found that degradation was dependent on various operating parameters like fluid pressure and solution pH (Saharan, Badve, & Pandit, 2011).
Biosorption Using Yeast : Navaei et al. (2019) demonstrated the biosorption of Reactive Red 120 using Saccharomyces cerevisiae, achieving a high adsorption rate in acidic conditions. The Langmuir model best described the equilibrium biosorption data for this process (Navaei et al., 2019).
Use of Sugarcane Bagasse as Biosorbent : Ahmad, Wong, and Veloo (2018) studied sugarcane bagasse powder as a low-cost biosorbent for the removal of Reactive Red 120 from aqueous solutions, showing high adsorption efficiency (Ahmad, Wong, & Veloo, 2018).
Affinity Adsorption of Lysozyme : Li et al. (2014) utilized Reactive Red 120 modified magnetic chitosan microspheres for the affinity adsorption of lysozyme, demonstrating an increased adsorption capacity compared to unmodified microspheres (Li et al., 2014).
Decomposition Pathways in Ozonation : Zhang, Yediler, and Liang (2007) studied the decomposition pathways of hydrolyzed Reactive Red 120 during ozonation, finding that phenol and other compounds were detected as degradation intermediates (Zhang, Yediler, & Liang, 2007).
Degradation Using Hydrogen Peroxide : Daskalaki et al. (2011) proposed a method using hydrogen peroxide to degrade Reactive Red 120 in subcritical water, achieving complete degradation under various conditions (Daskalaki et al., 2011).
Sorption Studies Using Macro-Algae : Çelekli, İlgün, and Bozkurt (2012) investigated the sorption of Reactive Red 120 using Chara contraria, finding that the sorption process was highly dependent on various operating variables (Çelekli, İlgün, & Bozkurt, 2012).
Acute Toxicity Assessment on Aquatic Organisms : Darsana et al. (2015) conducted a study to evaluate the acute toxicity of Reactive Red 120 on various aquatic species, classifying it as non-toxic to green alga, harmful to duckweed and rainbow trout, and toxic to water flea (Darsana et al., 2015).
Safety And Hazards
Reactive Red 120 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,61-62H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSNDJXCFPSPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC=CC=C9S(=O)(=O)O)S(=O)(=O)O)Cl)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30Cl2N14O20S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335746 | |
Record name | C.I. Reactive Red 120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1338.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Reactive Red 120 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21651 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Reactive Red 120 | |
CAS RN |
61951-82-4 | |
Record name | Reactive Red 120 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61951-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reactive red 120 dye | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Reactive Red 120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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